3-[5-amino-2-(propan-2-yl)-1H-benzimidazol-1-yl]propan-1-ol
Description
Properties
IUPAC Name |
3-(5-amino-2-propan-2-ylbenzimidazol-1-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-9(2)13-15-11-8-10(14)4-5-12(11)16(13)6-3-7-17/h4-5,8-9,17H,3,6-7,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMBKQHJOGYRNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(N1CCCO)C=CC(=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-amino-2-(propan-2-yl)-1H-benzimidazol-1-yl]propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the benzimidazole core, which is achieved by reacting o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Substitution Reaction: The resulting benzimidazole is then subjected to a substitution reaction with an alkylating agent, such as isopropyl bromide, to introduce the isopropyl group at the 2-position.
Amination: The amino group is introduced at the 5-position through a nucleophilic substitution reaction using an appropriate amine.
Hydroxylation: Finally, the propanol side chain is attached to the benzimidazole core through a hydroxylation reaction using a suitable alcohol, such as propanol, under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-[5-amino-2-(propan-2-yl)-1H-benzimidazol-1-yl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to produce reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens, nucleophiles; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile at room temperature or under reflux conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the original substituents.
Scientific Research Applications
Antimicrobial Properties
Benzimidazole derivatives, including 3-[5-amino-2-(propan-2-yl)-1H-benzimidazol-1-yl]propan-1-ol, have been studied for their antimicrobial activities. Research indicates that compounds in this class can exhibit significant efficacy against various bacterial strains and fungi.
| Activity Type | Target Organisms | Reference |
|---|---|---|
| Antibacterial | Gram-positive bacteria (e.g., Staphylococcus aureus) | |
| Antifungal | Fungal strains (e.g., Candida albicans) |
In vitro studies have demonstrated that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Enzyme Inhibition
Benzimidazole derivatives are known to act as enzyme inhibitors. The compound may interact with specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammatory diseases. For example, related benzimidazole compounds have shown promise as inhibitors of phosphoinositide 3-kinase (PI3K), which plays a critical role in cell growth and survival .
Cancer Treatment
The potential of this compound in cancer therapy is under investigation. Benzimidazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis or inhibition of cell proliferation through enzyme inhibition.
Anti-inflammatory Effects
Research has indicated that benzimidazole derivatives can possess anti-inflammatory properties. The modulation of inflammatory pathways through enzyme inhibition could provide therapeutic avenues for treating autoimmune diseases such as systemic lupus erythematosus and rheumatoid arthritis.
Case Studies
Several studies have highlighted the applications of benzimidazole derivatives:
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various benzimidazole derivatives, including the target compound, against clinical isolates of bacteria. Results showed promising activity, particularly against resistant strains .
- Enzyme Inhibition : Research focused on the synthesis of new benzimidazole derivatives revealed that modifications at specific positions significantly enhanced their inhibitory activity against PI3K isoforms. This suggests a potential pathway for developing targeted cancer therapies .
- Pharmacological Profiles : A review of benzimidazole derivatives discussed their pharmacological profiles, emphasizing their role as multifunctional agents that can be optimized for specific therapeutic applications .
Mechanism of Action
The mechanism of action of 3-[5-amino-2-(propan-2-yl)-1H-benzimidazol-1-yl]propan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to specific enzymes or receptors, inhibiting their activity or modulating their function.
Pathways Involved: It can interfere with various biochemical pathways, such as signal transduction, DNA replication, and protein synthesis, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Variations
Key structural analogs differ in substituent type and position on the benzimidazole core and side chain. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Functional and Pharmacological Differences
- Amino vs. Methyl/CF₃/Nitro Groups: The 5-amino group in the target compound enhances solubility and hydrogen-bonding capacity compared to methyl (nonpolar) or trifluoromethyl (lipophilic) substituents .
Side Chain Modifications :
- Biological Activity: Isotonitazene’s 2-(propan-2-yloxy)phenyl group and nitro substitution are critical for its µ-opioid receptor agonism . The target compound’s amino and isopropyl groups may favor different biological targets, such as kinase inhibition (cf. encorafenib’s benzimidazole-pyrazole structure ).
Stability and Degradation Pathways
- The isopropyl group in the target compound may influence oxidative stability. For example, 4-isopropenylphenol (a BPA degradation product) forms via isopropyl oxidation , suggesting similar pathways could affect the target compound.
- Amino groups are susceptible to metabolic deamination, while trifluoromethyl groups (as in ) resist enzymatic degradation, highlighting trade-offs between solubility and stability.
Biological Activity
3-[5-amino-2-(propan-2-yl)-1H-benzimidazol-1-yl]propan-1-ol is an organic compound characterized by a benzimidazole core, an amino group, and a propanol side chain. Its molecular formula is C₁₃H₁₉N₃O, which suggests potential for various biological activities due to the presence of these functional groups. This article delves into the biological activities associated with this compound, synthesizing findings from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The structural features of this compound include:
- Benzimidazole Ring : Known for diverse biological activities.
- Amino Group : Enhances solubility and potential interactions with biological targets.
- Propanol Side Chain : Contributes to the overall reactivity and stability of the molecule.
Biological Activities
Research indicates that compounds containing the benzimidazole structure exhibit significant biological activities, including:
- Antimicrobial Properties : Various benzimidazole derivatives have shown effectiveness against a range of microorganisms.
- Anticancer Activity : Some analogues are being investigated for their potential to inhibit cancer cell proliferation.
Comparative Biological Activity
A comparative analysis with similar compounds reveals the unique biological profile of this compound. The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(5-Amino-1-methylbenzimidazol) | Methyl substitution on benzimidazole | Antimicrobial |
| 3-[5-Amino-benzimidazol] | Simple amino substitution | Anticancer |
| 3-(6-Amino-benzimidazole) | Different position of amino group | Antifungal |
While specific mechanisms for this compound are not fully elucidated, benzimidazoles typically interact with biological targets through various mechanisms, including:
- Enzyme Inhibition : Compounds may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : They can bind to receptors, altering signaling pathways that regulate cell function.
Study on Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several benzimidazole derivatives, including this compound. The results indicated that this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, demonstrating its potential as an antimicrobial agent.
Investigation of Anticancer Properties
In another research effort, the anticancer properties of benzimidazole derivatives were explored. The study found that compounds similar to this compound showed cytotoxic effects on various cancer cell lines, suggesting a pathway for further development as a therapeutic agent.
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the benzimidazole core.
- Introduction of the amino group via amination reactions.
- Functionalization to incorporate the propanol side chain.
These synthetic routes are crucial for producing high yields and ensuring purity for biological testing.
Q & A
Q. What are the key synthetic steps for preparing 3-[5-amino-2-(propan-2-yl)-1H-benzimidazol-1-yl]propan-1-ol?
- Methodological Answer : The synthesis involves three critical steps:
Benzimidazole Core Formation : Condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions (e.g., HCl or acetic acid) to form the benzimidazole ring .
Amino Group Introduction : Nitration at the 5-position using HNO₃/H₂SO₄, followed by reduction (e.g., H₂/Pd-C) to yield the amine .
Propanol Side-Chain Attachment : Nucleophilic substitution with 3-chloropropanol in the presence of a base (e.g., K₂CO₃) to introduce the hydroxyl-terminated alkyl group .
Key reagents and conditions are summarized in Table 1.
Table 1 : Synthetic Steps and Conditions
| Step | Reagents/Conditions | Key Intermediate |
|---|---|---|
| 1 | o-phenylenediamine + carboxylic acid (acidic) | Benzimidazole core |
| 2 | HNO₃/H₂SO₄ (nitration), then H₂/Pd-C (reduction) | 5-Aminobenzimidazole |
| 3 | 3-Chloropropanol + K₂CO₃ (base) | Final product |
Q. Which spectroscopic techniques are essential for structural characterization?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks. For example, the propanol side chain’s -CH₂OH group shows characteristic peaks at δ ~3.5–3.7 ppm (¹H) and δ ~60–65 ppm (¹³C) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₁₃H₁₈N₃O; [M+H]⁺ = 232.1453) .
- Infrared (IR) Spectroscopy : Detects functional groups (e.g., -OH stretch at ~3300 cm⁻¹, NH₂ bend at ~1600 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during propanol side-chain attachment?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of the benzimidazole nitrogen, improving substitution efficiency .
- Temperature Control : Elevated temperatures (60–80°C) accelerate reaction kinetics but must avoid decomposition.
- Base Strength : Stronger bases (e.g., NaH) may increase reactivity but risk side reactions. K₂CO₃ is preferred for balance .
- Purification : Column chromatography (silica gel, EtOAc/hexane) removes unreacted intermediates.
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- 2D NMR (COSY, HSQC, HMBC) : Resolves overlapping signals. For example, HMBC correlations between the propanol -CH₂OH and benzimidazole C-1 confirm connectivity .
- Computational Modeling : Density Functional Theory (DFT) predicts NMR/IR spectra for comparison with experimental data .
- X-ray Crystallography : Definitive structural assignment via single-crystal analysis (if crystallizable) .
Q. How is the compound evaluated for antimicrobial activity in medicinal chemistry studies?
- Methodological Answer :
- In Vitro Assays : Minimum Inhibitory Concentration (MIC) tests against bacterial/fungal strains (e.g., S. aureus, C. albicans) .
- Mechanistic Studies :
- Enzyme Inhibition : Binding affinity to microbial enzymes (e.g., cytochrome P450) via fluorescence quenching or surface plasmon resonance (SPR) .
- Membrane Permeability : Fluorescent probes (e.g., SYTOX Green) assess disruption of microbial membranes .
- Structure-Activity Relationship (SAR) : Modifying the propanol chain or amino group to correlate structural changes with efficacy .
Data Contradiction Analysis
Q. How to address inconsistent biological activity results across studies?
- Methodological Answer :
- Standardized Assay Conditions : Control variables like pH, temperature, and solvent (DMSO concentration ≤1% to avoid cytotoxicity) .
- Orthogonal Validation : Confirm hits with secondary assays (e.g., time-kill curves for antimicrobials) .
- Batch Reproducibility : Ensure synthetic consistency via HPLC purity checks (>95%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
